![molecular formula C7H14ClNO B1480750 1-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 2098129-80-5](/img/structure/B1480750.png)
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The pyrrolidine ring is known for its stereogenicity of carbons, which means the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to 1-Cyclopropylpyrrolidin-3-ol hydrochloride have been explored for their potential therapeutic benefits. For instance, the study of the novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 showcases the therapeutic potential of cyclopropyl-containing compounds. LEI-101 was characterized for its ability to prevent cisplatin-induced nephrotoxicity, utilizing both in vitro and in vivo models, demonstrating the relevance of cyclopropyl structures in developing new treatments (Mukhopadhyay et al., 2016).
Organic Synthesis and Chemical Reactions
The chemistry of cyclopropyl-containing compounds extends into organic synthesis, where they serve as key intermediates in the construction of complex molecules. For example, the expedient synthesis of 3-acyltetramic acids from α-aminoesters demonstrates the versatility of cyclopropyl intermediates in synthesizing compounds of the melophlin family, a group of naturally occurring substances with potential bioactivity (Schobert & Jagusch, 2005). Additionally, the synthesis of cis-3-acyl-4-alkenylpyrrolidines through gold(I)-catalyzed cycloisomerization reactions highlights the utility of cyclopropyl and pyrrolidin-3-ol structures in facilitating novel synthetic pathways (Yeh et al., 2010).
Mechanism of Action
“1-Cyclopropylpyrrolidin-3-ol hydrochloride” belongs to the class of compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen-containing saturated ring systems . They are used widely in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of action
Pyrrolidine-based compounds often work by interacting with various receptors in the body .
Biochemical pathways
Pyrrolidine-based compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Pyrrolidine-based compounds often have good bioavailability due to their small size and polarity .
Result of action
Pyrrolidine-based compounds can have a variety of effects depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .
properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-4-8(5-7)6-1-2-6;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVSAJYIWHING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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